N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-amino-N’-(2-hydroxyethyl)guanidinehydrochloride is a chemical compound with a guanidine functional group. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound is often used in pharmaceutical testing and research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-N’-(2-hydroxyethyl)guanidinehydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of S-methylisothiourea as a guanidylating agent . The reaction conditions often involve mild temperatures and the presence of coupling reagents or metal catalysts to facilitate the formation of the guanidine structure .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which provides a straightforward and efficient method to produce diverse guanidines. This method can yield up to 81% of the desired product and features a wide substrate scope and mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-amino-N’-(2-hydroxyethyl)guanidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-amino-N’-(2-hydroxyethyl)guanidinehydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-amino-N’-(2-hydroxyethyl)guanidinehydrochloride involves enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as aldehyde dehydrogenase and ribonuclease, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-amino-N’-(2-hydroxyethyl)guanidine: Similar in structure but without the hydrochloride component.
N,N’-disubstituted guanidines: These compounds share the guanidine functional group but differ in their substituents.
Uniqueness
N-amino-N’-(2-hydroxyethyl)guanidinehydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form hydrogen bonds and its high basicity make it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
1-amino-2-(2-hydroxyethyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4O.ClH/c4-3(7-5)6-1-2-8;/h8H,1-2,5H2,(H3,4,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZTBJRZNKJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=C(N)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.